An In-depth Technical Guide to 1,2,5,6-Tetramethylnaphthalene (CAS 2131-43-3)
An In-depth Technical Guide to 1,2,5,6-Tetramethylnaphthalene (CAS 2131-43-3)
Abstract: This document provides a comprehensive technical overview of 1,2,5,6-Tetramethylnaphthalene, CAS number 2131-43-3. As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound serves as a crucial building block in various chemical syntheses and is a component found in petroleum.[1][2] This guide consolidates its chemical and physical properties, discusses its spectroscopic characteristics, and addresses safety, handling, and potential applications. The information is tailored for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific aromatic scaffold.
Core Identification and Chemical Structure
1,2,5,6-Tetramethylnaphthalene is a substituted naphthalene, a class of compounds known for their aromaticity and utility in organic synthesis and materials science. Its core identity is defined by the following key identifiers:
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Description: It is characterized as a colorless solid with a strong aromatic odor.[5]
The structural arrangement of the four methyl groups on the naphthalene core dictates its unique steric and electronic properties, distinguishing it from its other isomers.
Caption: 2D structure of 1,2,5,6-Tetramethylnaphthalene.
Physicochemical Properties
The physical properties of 1,2,5,6-Tetramethylnaphthalene are characteristic of a mid-sized, nonpolar aromatic hydrocarbon. Its high melting point indicates a stable crystalline lattice, while its boiling point and flash point are consistent with a compound of its molecular weight. The high octanol/water partition coefficient (LogP) underscores its lipophilic nature and poor solubility in aqueous media, favoring dissolution in organic solvents.[5]
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 114 °C | [5] |
| Boiling Point | 288.25 °C (estimate) | [5] |
| Density | 0.9844 g/cm³ (estimate) | [5] |
| Flash Point | 148.6 ± 17.2 °C | [5] |
| LogP (Octanol/Water) | 5.29 | [5] |
| Refractive Index | 1.5855 (estimate) |[5] |
These properties are critical for predicting the compound's behavior in various experimental conditions, including reaction solvent selection, purification methods (such as recrystallization or chromatography), and extraction protocols. The high thermal stability suggests its suitability for processes requiring elevated temperatures.[5]
Spectroscopic and Analytical Characterization
Caption: Key areas of investigation for 1,2,5,6-Tetramethylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature singlets in the aromatic region (typically δ 7-8 ppm) corresponding to the four protons on the naphthalene ring. Additionally, sharp singlets would appear in the aliphatic region (typically δ 2.2-2.6 ppm) for the four magnetically equivalent methyl groups. The exact chemical shifts would be influenced by the substitution pattern.
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¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (quaternary and CH) in the δ 120-140 ppm range and a signal for the methyl carbons around δ 15-25 ppm.
Mass Spectrometry (MS)
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Analysis by GC-MS would show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to its molecular weight.[3] A significant fragment ion would likely be observed at m/z 169, resulting from the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for methylated aromatic compounds.
Infrared (IR) Spectroscopy
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The IR spectrum would display characteristic bands for an aromatic system. Key absorptions would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹). Strong bands corresponding to aromatic C=C stretching would be visible in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ would also be present, providing information about the substitution pattern on the rings.
Gas Chromatography (GC)
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The NIST Chemistry WebBook reports a Kovats Retention Index of 293.51 on a standard non-polar column (DB-5), which is a valuable parameter for its identification in complex mixtures like petroleum fractions.[3][6]
Synthesis and Potential Applications
1,2,5,6-Tetramethylnaphthalene is primarily utilized as a starting material and intermediate in the synthesis of more complex organic compounds.[5] It plays a role in the production of dyes, pharmaceuticals, and fragrances.[5] While specific, detailed protocols for its synthesis are not widely published, general synthetic strategies for alkylated naphthalenes involve Friedel-Crafts alkylation of naphthalene or multi-step routes to build the substituted ring system.
The naphthalene scaffold itself is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs such as propranolol, naproxen, and bedaquiline.[7] These drugs span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and cardiovascular applications.[7] The cytotoxic nature of naphthalene metabolites has also been harnessed for anticancer applications.[7] Consequently, 1,2,5,6-tetramethylnaphthalene represents a potentially valuable scaffold for modification in drug discovery programs, where the specific substitution pattern could be leveraged to fine-tune biological activity and pharmacokinetic properties.
Safety and Toxicological Profile
As a polycyclic aromatic hydrocarbon, 1,2,5,6-Tetramethylnaphthalene requires careful handling in a laboratory setting. It is classified as a Dangerous Good for transport, indicating potential hazards.[1] It is intended for research use only and is not for diagnostic or therapeutic applications.[1]
While specific toxicological data for this isomer are limited, the toxicological profile of the parent compound, naphthalene, and its simpler methylated derivatives provides essential guidance.
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General PAH Hazards: PAHs as a class are known for their potential toxicity. Exposure routes of concern are inhalation, ingestion, and dermal contact.
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Target Organs: Animal studies on naphthalene and methylnaphthalenes consistently identify the respiratory tract as a primary target, with inhalation exposure leading to lesions in the nasal olfactory epithelium.[8][9] Hepatic effects have also been noted.[10]
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Handling Recommendations: Due to the potential hazards, all work with 1,2,5,6-Tetramethylnaphthalene should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound to ensure all safety protocols are followed.
Conclusion
1,2,5,6-Tetramethylnaphthalene (CAS 2131-43-3) is a well-defined polycyclic aromatic hydrocarbon with established physical properties. Its utility as a chemical intermediate is rooted in its stable, yet reactive, aromatic core.[5] While detailed public spectroscopic and toxicological data for this specific isomer are sparse, its identity can be confirmed using standard analytical techniques, and its handling should be guided by the established safety profiles for the PAH class of compounds. For professionals in drug discovery and materials science, it offers a unique substitution pattern on a privileged naphthalene scaffold, presenting opportunities for the development of novel molecules with tailored functions.
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